molecular formula C18H14BrN3O2S B2773172 N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946304-66-1

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B2773172
CAS No.: 946304-66-1
M. Wt: 416.29
InChI Key: OTJRVCBLDBNMHA-UHFFFAOYSA-N
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Description

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

N-[4-[2-(3-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2S/c19-13-7-4-8-14(9-13)20-16(23)10-15-11-25-18(21-15)22-17(24)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJRVCBLDBNMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has been studied for various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development .

Biological Activity

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a synthetic organic compound classified as a thiazole derivative. This compound is notable for its complex structure, which includes a thiazole ring, a bromophenyl group, and a benzamide moiety. Thiazole derivatives are recognized for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The presence of the bromophenyl group is believed to enhance its pharmacological potential by improving interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The thiazole nucleus is known to interfere with bacterial lipid biosynthesis, contributing to its effectiveness against various bacterial and fungal species. In vitro studies have demonstrated that this compound can effectively inhibit the growth of several pathogens, making it a candidate for further pharmacological development.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Molecular docking studies suggest that this compound interacts favorably with proteins involved in cancer proliferation pathways. This interaction may inhibit tumor growth and metastasis, highlighting its potential as a lead compound in cancer therapy.

The exact mechanism of action for this compound remains an area of active investigation. However, preliminary studies suggest that the compound may disrupt essential cellular processes in microbes and cancer cells by targeting specific enzymes or receptors critical for survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-(4-bromophenyl)-1,3-thiazol-2-yl)-4-methoxybenzamideContains thiazole and bromophenyl groupsAntimicrobial and anticancer
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamideSimilar bromophenyl groupNeurotoxic potential
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamideThiazole derivativeAntimicrobial activity

The unique combination of functional groups in this compound contributes to its diverse biological activities and potential therapeutic applications.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazole derivatives found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong inhibition at low concentrations compared to standard antibiotics.

Study 2: Anticancer Potential

In another study focusing on the anticancer potential of thiazole derivatives, this compound was tested against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations that did not affect normal cells, suggesting selective toxicity towards cancer cells.

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